molecular formula C13H17NO2 B4191165 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one

1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one

Cat. No.: B4191165
M. Wt: 219.28 g/mol
InChI Key: FDWNIUICYHOVOV-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one is a ketone derivative featuring a 2,3-dihydroindole (indoline) core linked to a propan-1-one chain substituted with an ethoxy group. The indoline moiety provides a partially saturated bicyclic structure, which may enhance stability compared to fully aromatic indoles.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-3-ethoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-10-8-13(15)14-9-7-11-5-3-4-6-12(11)14/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWNIUICYHOVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)N1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one can be achieved through several methods. One common approach involves the cyclization of N-arylsulfonyl-2-β,γ-unsaturated olefin-substituted aniline using visible light and metal complex catalysis . Another method includes the reduction of indole derivatives, intramolecular Diels–Alder synthesis, and catalytic synthesis . These methods often require specific reaction conditions such as the use of acidic or basic catalysts, specific temperatures, and solvents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis is a widely used method in industrial settings, where hydrazine and aniline derivatives are reacted in aqueous media using acidic ionic liquids as catalysts .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indoline-2,3-dione derivatives, while reduction can produce various reduced forms of the indoline ring.

Scientific Research Applications

Biological Activities

Research has indicated that compounds with indole structures often exhibit significant pharmacological properties. The following are notable applications of 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one:

Antimicrobial Activity

Studies have shown that derivatives of indole can possess antimicrobial properties. For instance, a related compound demonstrated efficacy against various bacterial strains, suggesting that this compound may also exhibit similar effects.

Anticancer Properties

Indole derivatives are frequently investigated for their anticancer potential. A study highlighted the synthesis of various indole-based compounds that showed promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells.

Neuroprotective Effects

Research into neuroprotective agents has identified indole derivatives as potential candidates for treating neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems and reduce oxidative stress is particularly relevant.

Case Studies

Several case studies have explored the applications of related indole compounds, providing insights into their therapeutic potential:

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters investigated a series of indole-fused lactones, demonstrating their effectiveness against Mycobacterium tuberculosis. The study's findings suggest that modifications to the indole structure can enhance biological activity, indicating a pathway for developing new anticancer agents based on this compound .

Case Study 2: Neuroprotective Mechanisms

Research highlighted in Pharmacology Biochemistry and Behavior examined the neuroprotective effects of certain indole derivatives. These compounds were shown to protect neuronal cells from apoptosis induced by oxidative stress, suggesting that this compound may have similar protective properties .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialIndole DerivativesInhibition of bacterial growth
AnticancerIndole-Fused LactonesInduction of apoptosis in cancer cells
NeuroprotectiveIndole DerivativesProtection against oxidative stress

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, indoline derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally or functionally related indole/indoline derivatives, highlighting molecular features, synthesis, and properties.

Compound Name Molecular Formula Key Functional Groups Synthesis Yield IR Carbonyl Stretch (cm⁻¹) Biological/Pharmacological Relevance Reference
1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one (Target) C₁₂H₁₅NO₂ Indoline, ketone, ethoxy Not reported ~1680–1700 (estimated) Not explicitly stated; potential intermediate N/A
(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (Compound 4) C₁₃H₁₄N₂O Indole, enone, dimethylamino Optimized (high purity) Not reported Intermediate for anticancer drugs (e.g., osimertinib)
2-(2-(1H-indol-3-yl)ethyl)-3-(2-(benzyloxy)ethyl)-3-hydroxyisoindolin-1-one (1ad) C₂₈H₂₈N₂O₃ Isoindolinone, indole, benzyloxy, hydroxyl 76% 1682 Synthetic target for bioactive isoindolinones
3-Benzyl-3-hydroxy-2-phenethylisoindolin-1-one (1h) C₂₃H₂₁NO₂ Isoindolinone, benzyl, phenethyl 92% 1674 High-yield model for isoindolinone derivatives
(2E)-1-(2,3-dihydro-1H-indol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one C₁₇H₁₄FNO Indoline, enone, fluorophenyl Not reported Not reported Structural analog with fluorophenyl substitution
1-(5-chloroindol-3-yl)-3-hydroxy-3-(2H-tetrazol-5-yl)-propenone C₁₂H₉ClN₄O₂ Indole, propenone, tetrazole, chloro Not reported Not reported HIV integrase inhibition (in silico)
1-(2,3-dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone C₂₀H₂₀N₂O₃S Indoline, sulfonyl, ketone Not reported Not reported Synthetic sulfonyl derivative

Key Research Findings

Substitutions like fluorophenyl () or tetrazole () introduce electronic effects that modulate pharmacokinetic properties, such as metabolic stability .

Synthetic Methodologies: High yields (76–92%) for isoindolinones (1ad, 1h) were achieved using (Z)-benzylideneisobenzofuran-1(3H)-one precursors and column chromatography . Enone derivatives (e.g., Compound 4) were synthesized via condensation reactions, with optimized conditions improving purity .

Spectroscopic Signatures: Carbonyl stretches in IR spectra for ketones and isoindolinones consistently appear near 1674–1682 cm⁻¹, aligning with the target compound’s expected range .

Pharmacological Potential: Indole- and indoline-based compounds are recurrent intermediates in anticancer and antiviral agents. For example, Compound 4 is critical in osimertinib synthesis , while tetrazole-containing analogs show promise in HIV research .

Biological Activity

The compound 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one is a derivative of indole, a significant structure in medicinal chemistry known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{2}

This compound features an indole moiety, which is often linked to various biological activities due to its ability to interact with multiple biological targets.

Antimicrobial Activity

Research has shown that indole derivatives exhibit significant antimicrobial properties . In particular, the compound has been tested against various bacterial strains including:

  • Escherichia coli
  • Staphylococcus aureus
  • Klebsiella pneumoniae

In vitro studies indicate that this compound demonstrates effective inhibition of bacterial growth, comparable to established antibiotics .

Antitubercular Activity

The compound has also been evaluated for its antitubercular activity . Studies have indicated that indole derivatives possess the ability to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. The minimum inhibitory concentrations (MICs) for these compounds suggest potent antitubercular effects .

Cytotoxicity and Anticancer Potential

Cytotoxicity assays reveal that this compound exhibits varying levels of cytotoxic effects on different cancer cell lines. Notably, it has shown promising results against V-79 hamster fibroblast cells with a significant reduction in viability at higher concentrations . This suggests potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the indole structure allows for interactions with various receptors and enzymes involved in critical biological pathways. The following mechanisms have been proposed:

  • Inhibition of bacterial cell wall synthesis : Similar to other antibiotics.
  • Interference with DNA replication : Potentially affecting cancer cell proliferation.

Study 1: Antimicrobial Efficacy

A study published in Biological Research evaluated the antimicrobial activity of several indole derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency .

Study 2: Antitubercular Activity

In research conducted by HAL, several indole derivatives were synthesized and tested against Mycobacterium tuberculosis. The study found that modifications to the indole structure significantly enhanced antitubercular activity .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coli, S. aureusInhibition of growth
AntitubercularM. tuberculosisInhibition (MIC values)
CytotoxicityV-79 hamster fibroblast cellsReduced cell viability

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving indoline derivatives. For example, sulfonylation of indole precursors followed by ketone formation (e.g., using propanone derivatives) is a common approach. Reaction optimization may involve adjusting solvent polarity (e.g., ethanol or DMF), temperature (60–80°C), and catalysts (e.g., p-toluenesulfonic acid, as seen in analogous indole syntheses) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for obtaining high yields (>80%) .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the indoline backbone, ethoxy group (δ\delta 1.2–1.4 ppm for CH3_3, 3.4–3.6 ppm for CH2_2), and ketone moiety (δ\delta 200–210 ppm in 13^13C) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry (ESI+) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 234.16 for C14_{14}H17_{17}NO2_2) and purity (>95%) .
  • FT-IR : Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O-C stretch) .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

  • Methodological Answer : Begin with broad-spectrum assays:

  • Antimicrobial Activity : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations of 10–100 µg/mL .
  • Enzyme Inhibition : Screen against HIV integrase or proteases using fluorescence-based assays (e.g., Förster resonance energy transfer (FRET) for binding affinity, IC50_{50} determination) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced binding to therapeutic targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., HIV integrase). Focus on hydrophobic pockets and hydrogen-bonding residues (e.g., Asp64, Glu152 in HIV integrase) .
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-target complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • QSAR Studies : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) on bioactivity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., pH, solvent DMSO% variations) and cell lines (e.g., HEK293 vs. HeLa) .
  • Dose-Response Reevaluation : Conduct full IC50_{50}/EC50_{50} curves (0.1–100 µM) to identify non-linear effects.
  • Orthogonal Assays : Validate findings using alternative methods (e.g., SPR for binding kinetics if FRET data is inconsistent) .

Q. How can solubility and bioavailability challenges be addressed during preclinical development?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate esters or PEGylation at the ethoxy group to enhance aqueous solubility .
  • Nanocarriers : Encapsulate in liposomes (e.g., DOPC/cholesterol) or polymeric nanoparticles (PLGA) for sustained release .
  • Permeability Assays : Use Caco-2 cell monolayers or PAMPA to assess intestinal absorption. Optimize logD (1–3) via substituent modification .

Q. What catalytic systems improve regioselectivity in functionalizing the indoline ring?

  • Methodological Answer :

  • Transition Metal Catalysts : Pd(OAc)2_2/XPhos for C-H activation at the 5-position of indoline .
  • Organocatalysts : Proline derivatives for asymmetric alkylation of the ketone moiety .
  • Microwave Assistance : Reduce reaction times (30 min vs. 24 h) and improve yield by 15–20% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one
Reactant of Route 2
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1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one

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